molecular formula C7H7ClF4N2 B14037145 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14037145
M. Wt: 230.59 g/mol
InChI Key: BIWKMTROWGQOLZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a fluorinated arylhydrazine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and indoles, which are often explored for pharmaceutical applications . Its structural features—fluorine and trifluoromethyl substituents—enhance metabolic stability and influence electronic properties, making it valuable in drug discovery .

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H

InChI Key

BIWKMTROWGQOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Halogenated Aromatic Compounds with Hydrazine

A common and effective route to prepare substituted phenylhydrazines, including 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, involves the nucleophilic aromatic substitution of halogenated aromatic precursors with hydrazine or hydrazine hydrate.

  • Starting Material : The key precursor is a halogenated aromatic compound such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene.
  • Reagents : Hydrazine hydrate is typically used in equimolar or slight excess amounts (1 to 6 moles hydrazine per mole of halogenated aromatic compound, preferably 1 to 3 moles).
  • Reaction Conditions : The reaction is often carried out in the presence of an organic solvent such as tetrahydrofuran or toluene, at moderate temperatures ranging from 0 to 60 °C, preferably 20 to 40 °C.
  • Outcome : The hydrazine displaces the halogen substituent, forming the phenylhydrazine derivative. The hydrazine salts formed, such as hydrazine hydrochloride, can be isolated directly.

This method is favored due to its relatively mild conditions and good selectivity, as described in the European patent EP-A 0 224 831 and related literature.

Continuous Flow Synthesis via Diazotization and Reduction

An alternative and industrially scalable method involves a three-step process starting from phenylamine derivatives:

  • Diazotization : The aromatic amine is converted to the corresponding diazonium salt using diazotization reagents.
  • Reduction : The diazonium salt is then reduced using reductants such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃).
  • Acidic Hydrolysis and Salification : The reduced intermediate is hydrolyzed and treated with acids like hydrochloric acid to form the hydrazine hydrochloride salt.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Hydrazine Source Solvent(s) Temperature (°C) Reaction Time (h) Advantages References
Nucleophilic substitution on halogenated aromatics 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene Hydrazine hydrate (1-3 eq) Tetrahydrofuran, toluene 20-40 1-24 Mild conditions, good selectivity
Diazotization-reduction-salification (continuous flow) Phenylamine derivatives with substituents Acid + reductants (SnCl₂, Na₂SO₃) Aqueous acidic media Variable Variable Industrial scalability, adaptable to flow
Reaction of dichloro-fluoro-trifluoromethylbenzene mixtures Mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene Hydrazine hydrate or hydrazine hydrochloride Toluene, tetrahydrofuran, pyridine 20-30 1-24 Improved selectivity, easier product isolation

Full Research Findings and Notes

  • Hydrazine hydrate is generally used in slight excess to ensure complete substitution of the halogen.
  • Organic solvents are chosen for their inertness and polarity; cyclic ethers and aromatic hydrocarbons are preferred due to their ability to dissolve both reactants and facilitate reaction kinetics.
  • The reaction temperature is critical to balance reaction rate and selectivity; lower temperatures reduce side reactions.
  • The formation of hydrazine salts (e.g., hydrochloride) stabilizes the hydrazine derivative, facilitating isolation and storage.
  • The use of mixtures of isomeric halogenated precursors can enhance selectivity and simplify purification, a notable advantage in industrial settings.
  • Continuous flow methods offer improved safety and scalability, especially for diazotization and reduction steps, which can be hazardous in batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related arylhydrazine hydrochlorides, focusing on substituent positions, synthetic routes, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Similarity to Target
1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl 502496-21-1 5-F, 2-CF₃ C₇H₆ClF₄N₂ 244.58 Reference
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl 502496-21-1 4-F, 2-CF₃ C₇H₆ClF₄N₂ 244.58 0.87
1-[2-(Trifluoromethyl)phenyl]hydrazine HCl 365-34-4 2-CF₃ C₇H₇ClF₃N₂ 212.59 0.90
(3-(Trifluoromethyl)phenyl)hydrazine HCl 3107-33-3 3-CF₃ C₇H₇ClF₃N₂ 212.59 0.78
(2-Fluorophenyl)hydrazine HCl 2924-15-4 2-F C₆H₇ClFN₂ 176.58 0.93

Key Observations :

  • Substituent Position : The target compound’s 5-F/2-CF₃ substitution pattern distinguishes it from analogs with 4-F/2-CF₃ (similarity 0.87) or 2-CF₃ alone (similarity 0.90). Meta-substituted CF₃ (3-CF₃) reduces similarity (0.78) due to steric and electronic differences .
  • Electron-Withdrawing Effects: The ortho-CF₃ group increases electrophilicity of the phenyl ring, facilitating nucleophilic substitution reactions. The 5-F atom further enhances this effect, improving reactivity in cyclocondensation reactions compared to non-fluorinated analogs .
Comparison with Other Compounds
  • (2-Fluorophenyl)hydrazine HCl : Synthesized via diazotization of 2-fluoroaniline, yielding >70% due to simpler substituents .
  • 1-[4-(Trifluoromethyl)phenyl]hydrazine HCl : Requires regioselective CF₃ introduction, often lowering yields (~50%) due to steric challenges .

Physicochemical Properties

Property Target Compound 1-[2-(Trifluoromethyl)phenyl]hydrazine HCl (3-(Trifluoromethyl)phenyl)hydrazine HCl
Solubility Moderate in polar solvents (ethanol, DMSO) High in ethanol Low in water, soluble in THF
Melting Point ~200–220°C (estimated) 178–180°C 165–168°C
Stability Stable under inert conditions Hygroscopic Light-sensitive

Impact of Fluorine: The 5-F substituent in the target compound increases polarity compared to non-fluorinated analogs, enhancing solubility in ethanol but reducing stability in aqueous media .

Biological Activity

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity can provide insights into its applications in medicinal chemistry and its safety profile.

  • Molecular Formula : C₇H₇ClF₄N₂
  • Molecular Weight : 230.59 g/mol
  • CAS Number : 1092958-56-9

The biological activity of this compound is closely related to its structural features, particularly the presence of the trifluoromethyl group. This moiety significantly influences the compound's interaction with biological targets, enhancing its potency and selectivity. Trifluoromethyl-containing compounds have been shown to exhibit improved pharmacological properties, including increased lipophilicity and metabolic stability .

Antitumor Activity

Research indicates that hydrazine derivatives can exhibit antitumor effects. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of cell cycle progression .

Hemolytic Effects

Hydrazine compounds, including phenylhydrazine derivatives, are known to cause hemolytic anemia due to their oxidative properties. This effect arises from the formation of reactive oxygen species (ROS) leading to erythrocyte lysis . Studies have shown that exposure to these compounds can increase reticulocyte counts and induce methemoglobinemia, which is reversible at lower exposure levels .

Case Studies

  • Carcinogenic Potential : A long-term study involving mice exposed to phenylhydrazine showed an increase in malignant tumors, suggesting a potential carcinogenic effect associated with hydrazine derivatives. The study highlighted the importance of dosage and duration of exposure in evaluating carcinogenic risks .
  • Anticancer Efficacy : In vitro studies demonstrated that similar hydrazine derivatives exhibited significant inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), suggesting a promising role in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Antitumor ActivityInhibition of cell proliferation
Hemolytic ActivityInduction of hemolytic anemia
Carcinogenic PotentialIncreased incidence of tumors in mice
MethemoglobinemiaReversible at low exposure levels

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